Propyl 2-chlorobenzoate
Overview
Description
Synthesis Analysis
The synthesis of propyl 2-chlorobenzoate and related compounds involves several key steps, including chlorination, esterification, and sometimes, catalyzed reactions. For instance, Kumar et al. (2014) detailed the synthesis and molecular structure investigation of 2-(4-chlorophenyl)-2-oxoethyl 2-chlorobenzoate, highlighting the role of density functional theory (DFT) in understanding its vibrational properties through FT-IR and XRD studies (Kumar et al., 2014).
Molecular Structure Analysis
The molecular structure of propyl 2-chlorobenzoate derivatives has been extensively studied using crystallography and computational methods. The crystal structure of related compounds, such as 2-[(4-Chlorobenzoyl)amino]-3-(4-formylphenyl)prop-2-enoic acid, reveals intricate details about molecular conformations and intermolecular interactions, which are crucial for understanding the compound's reactivity and properties (Sanjay Kumar et al., 2017).
Chemical Reactions and Properties
Propyl 2-chlorobenzoate undergoes various chemical reactions, including polymerization and coupling reactions, to form more complex molecules. For example, the copper-catalyzed amination of chlorobenzoic acids has been employed to synthesize N-aryl anthranilic acid derivatives, showcasing the compound's versatility in organic synthesis (Mei et al., 2006).
Physical Properties Analysis
The physical properties of propyl 2-chlorobenzoate, such as solubility, melting point, and crystalline structure, are significant for its application in materials science. These properties are often determined through X-ray diffraction (XRD) and spectroscopic methods, providing insights into the compound's stability and suitability for various applications.
Chemical Properties Analysis
The chemical properties of propyl 2-chlorobenzoate, including reactivity, stability, and functional group interactions, are pivotal for its use in synthetic chemistry. Studies like those by Ziarani et al. (2015) on the synthesis of nanostructured composites via click reactions exemplify the innovative applications stemming from the chemical properties of chlorobenzoate derivatives (Ziarani et al., 2015).
Scientific Research Applications
Synthesis Applications
- Propyl 2-chlorobenzoate can be used in the synthesis of various compounds. For example, it plays a role in the formation of 2-alkylbenzo[b]thiophenes, as demonstrated by the treatment of 3-chlorobenzo[b]thiophene-2-carbonyl chloride with dipropylcadmium leading to ketones. These ketones can be further reduced to produce 2-alkylbenzo[b]thiophenes (Savinov, Savinykh, & Aksenov, 1984).
Green Chemistry and Education
- In educational settings, propyl 2-chlorobenzoate derivatives like 2-chlorobenzoic acid can be synthesized through green chemistry approaches, such as solvent-free Cannizzaro reactions. This provides a model for teaching organic chemistry in an environmentally friendly manner (Phonchaiya, Panijpan, Rajviroongit, Wright, & Blanchfield, 2009).
Environmental Chemistry
- 2-Chlorobenzoic acid, a derivative of propyl 2-chlorobenzoate, is significant in environmental chemistry, particularly in the oxidation processes used in industrial production, like the production of diclofenac sodium (Bushuiev, Halstian, & Kotova, 2020).
Microbial Degradation Studies
- Research on microbial degradation of 2-chlorobenzoate (related to propyl 2-chlorobenzoate) provides insights into the biodegradation of environmental pollutants, which is crucial for developing effective bioremediation technologies (Fetzner, Müller, & Lingens, 1989).
Rubber Adhesion Improvement
- In industrial applications, propyl 2-chlorobenzoate derivatives, such as 2-chlorobenzyl alcohol, are used to improve the adhesion properties of rubber materials. These compounds are crucial in enhancing the mechanical properties and bonding of rubber in various manufacturing processes (Romero-Sánchez, Pastor-Blas, & Martín-Martínez, 2000).
Biodegradation and Bioremediation
- Studies on the biodegradation of 2-chlorobenzoic acid by bacteria isolated from landfill soils offer promising approaches for bioremediation, highlighting the potential of these microorganisms in environmental cleanup and pollution management (Kafilzadeh, Nikvarz, Jabbari, & Tahery, 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
propyl 2-chlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEIXQKSOXLXBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50278555 | |
Record name | propyl 2-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50278555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 2-chlorobenzoate | |
CAS RN |
25800-28-6 | |
Record name | NSC406727 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406727 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC8217 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8217 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | propyl 2-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50278555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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